An In-depth Technical Guide to 4-Fluoropyridine (CAS Number 694-52-0)
An In-depth Technical Guide to 4-Fluoropyridine (CAS Number 694-52-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine, with the Chemical Abstracts Service (CAS) number 694-52-0, is a halogenated heterocyclic organic compound. It is a structural analog of pyridine where a hydrogen atom at the 4-position is substituted with a fluorine atom. This substitution imparts unique physicochemical properties that make 4-fluoropyridine a valuable building block and intermediate in the pharmaceutical, agrochemical, and chemical industries.[1] The presence of the highly electronegative fluorine atom can significantly influence the molecule's reactivity, metabolic stability, and binding affinity to biological targets, making it a compound of interest in drug discovery and medicinal chemistry.[2][3] This technical guide provides a comprehensive overview of the core properties of 4-fluoropyridine, including its physicochemical characteristics, spectral data, synthesis protocols, and available safety and biological information.
Chemical and Physical Properties
4-Fluoropyridine is a colorless to light yellow liquid with a pungent, pyridine-like odor.[1] It is soluble in many organic solvents and has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H4FN | |
| Molecular Weight | 97.09 g/mol | |
| CAS Number | 694-52-0 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent, pyridine-like | [1] |
| Boiling Point | 104-105 °C | [2] |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 22.8 °C | [2] |
| pKa | 4.15 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.473 | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Spectral Data
The structural elucidation of 4-fluoropyridine is supported by various spectroscopic techniques. Below is a summary of available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The carbon-13 NMR spectrum of 4-fluoropyridine shows characteristic shifts and carbon-fluorine coupling constants that are instrumental in its identification.
| Carbon Atom | Chemical Shift (δ, ppm) | ¹JCF (Hz) | Reference(s) |
| C2/C6 | 151.7 | 13.9 | [1][4] |
| C3/C5 | 114.5 | 22.3 | [1][4] |
| C4 | 166.5 | 240.2 | [1][4] |
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The coupling constants between protons and the fluorine atom are particularly informative. A detailed experimental procedure for the synthesis of 4-fluoropyridine also reports its ¹H NMR spectrum.[5]
Mass Spectrometry (MS)
The mass spectrum of 4-fluoropyridine can be found in various databases, providing evidence of its molecular weight and fragmentation patterns under electron ionization.
Infrared (IR) Spectroscopy
Experimental Protocols
Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
A common and effective method for the synthesis of 4-fluoropyridine is the Balz-Schiemann reaction, starting from 4-aminopyridine.[5]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Round-bottomed, two-necked flask
-
Thermometer
-
Stirring bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed, two-necked flask equipped with a thermometer and a stirring bar, dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF₄ by heating to 40 °C.
-
Cool the solution to 5-7 °C using an ice-water bath, which should result in the precipitation of fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C.
-
Slowly add the reaction mixture to a prepared aqueous solution of NaHCO₃ (30.0 g in 200 mL of water) to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure 4-fluoropyridine.[5]
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Caption: Workflow for the synthesis of 4-Fluoropyridine via the Balz-Schiemann reaction.
Biological Activity and Applications in Drug Development
4-Fluoropyridine is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The introduction of a fluorine atom can enhance the metabolic stability and receptor binding affinity of a parent compound.[1]
Role in Medicinal Chemistry
Fluorinated pyridines are a significant class of compounds in drug discovery.[2][3] The fluorine atom can act as a bioisostere for a hydrogen atom, improving pharmacokinetic properties without significantly altering the molecule's shape. While specific signaling pathways directly modulated by 4-fluoropyridine are not well-documented in the available literature, its derivatives are being investigated for various therapeutic applications. For instance, fluoropyridine-based compounds have been explored as inhibitors of the factor VIIa/TF complex, which is involved in blood clot formation.[6]
Metabolism and Toxicology
Detailed metabolic and toxicological studies specifically on 4-fluoropyridine are limited. However, information on related compounds provides some insight.
Metabolism: The metabolism of the related compound, 3-fluoro-4-aminopyridine, is primarily mediated by the cytochrome P450 enzyme CYP2E1.[7] The main metabolites are hydroxylated and N-oxide derivatives.[7] It is plausible that 4-fluoropyridine could also be a substrate for CYP450 enzymes. In vitro studies on 4-aminopyridine, a close analog, showed that it does not significantly inhibit or induce most major CYP450 enzymes, suggesting a low potential for drug-drug interactions via this mechanism.[6][8]
Toxicology: Safety data for 4-fluoropyridine indicates that it is harmful if swallowed and irritating to the respiratory system and skin.[2] The hydrochloride salt of 4-fluoropyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Comprehensive toxicological data, such as acute and chronic toxicity studies, are not readily available for 4-fluoropyridine itself.[11] The toxicological profile of the parent compound, pyridine, has been studied more extensively and shows that high doses can be lethal, with the liver being a primary target organ for toxicity.[12][13]
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Caption: Logical relationship of 4-Fluoropyridine's applications.
Conclusion
4-Fluoropyridine (CAS 694-52-0) is a key synthetic intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its physicochemical properties, particularly those imparted by the fluorine atom, make it a valuable component in the design of novel molecules with enhanced biological activity and improved metabolic stability. While detailed information on its direct biological effects, metabolism, and toxicology is still emerging, the available data on its synthesis and chemical properties provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its biological profile and potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uni-saarland.de [uni-saarland.de]
- 6. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 4-フルオロピリジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
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